molecular formula C21H23NO5 B12801713 Dihydroparfumidine CAS No. 24181-77-9

Dihydroparfumidine

Cat. No.: B12801713
CAS No.: 24181-77-9
M. Wt: 369.4 g/mol
InChI Key: QDNMFIYGVRUVCE-BGERDNNASA-N
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Description

Dihydroparfumidine is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. It belongs to the class of dihydropyridines, which are known for their diverse biological activities and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydroparfumidine can be synthesized through several methods, including multi-component reactions and green synthetic methodologies. One common approach involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea. This reaction can be catalyzed by various catalysts, such as Lewis acids, silica-supported solid acids, and heterogeneous catalysts like Montmorillonite-KSF .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of scalable and cost-effective methods. The Biginelli reaction, for instance, can be optimized for large-scale production by using solvent-free conditions and recyclable catalysts. This not only improves the yield but also reduces the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Dihydroparfumidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridines. These products have significant applications in medicinal chemistry and drug development .

Scientific Research Applications

Dihydroparfumidine has a wide range of applications in scientific research:

Mechanism of Action

Dihydroparfumidine exerts its effects primarily by binding to and blocking voltage-gated L-type calcium channels. This action leads to vasodilation and a reduction in blood pressure. The compound’s mechanism of action involves the inhibition of calcium ion influx into smooth muscle cells, which in turn reduces muscle contraction and promotes relaxation .

Comparison with Similar Compounds

Similar Compounds

  • Nifedipine
  • Amlodipine
  • Nicardipine
  • Nimodipine

Uniqueness

Dihydroparfumidine stands out due to its unique structural features and its ability to undergo a wide range of chemical reactions. Its versatility in synthesis and its diverse biological activities make it a valuable compound in both research and industrial applications .

Properties

CAS No.

24181-77-9

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

(8'S)-6,7-dimethoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-8'-ol

InChI

InChI=1S/C21H23NO5/c1-22-7-6-12-8-16(24-2)17(25-3)9-14(12)21(22)10-13-4-5-15-19(27-11-26-15)18(13)20(21)23/h4-5,8-9,20,23H,6-7,10-11H2,1-3H3/t20-,21?/m0/s1

InChI Key

QDNMFIYGVRUVCE-BGERDNNASA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2C13CC4=C([C@@H]3O)C5=C(C=C4)OCO5)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C13CC4=C(C3O)C5=C(C=C4)OCO5)OC)OC

Origin of Product

United States

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